The compound 2-(3-Nitrophenyl)-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole heterocycle, which has garnered significant interest due to its diverse range of biological activities. The 1,3,4-oxadiazole nucleus is a crucial pharmacophore in the design of compounds with potential therapeutic applications. Research has been conducted to explore the synthesis, mechanism of action, and applications of these compounds in various fields, including their use as antimicrobial agents and potential anticancer drugs1 3 4 5.
The synthesis of 1,3,4-oxadiazoles often involves the activation of nitroalkanes, which can be achieved through polyphosphoric acid-assisted activation towards nucleophilic attack with acylhydrazides1. This process allows for the chemoselective preparation of non-symmetric 1,3,4-oxadiazoles. Additionally, the biological activities of these compounds, such as their antimicrobial properties, can be attributed to their ability to inhibit essential enzymes in bacterial cells. For instance, some derivatives have been shown to inhibit the Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), which is a critical enzyme in the fatty acid synthesis pathway of bacteria4.
1,3,4-oxadiazole derivatives have demonstrated strong antibacterial activities against various strains, including Staphylococcus aureus and Escherichia coli3 4. The study of nitroimidazole derivatives containing the 1,3,4-oxadiazole scaffold revealed that these compounds could serve as potent FabH inhibitors, offering a new class of antibacterial agents4.
The 1,3,4-oxadiazole derivatives have also been evaluated for their anticancer properties. A series of these compounds were synthesized and tested for inhibitory activity against hepatocellular carcinoma cells. Some derivatives exhibited moderate to high activity, with inhibitory concentration (IC50) values comparable to those of established anticancer drugs5. This suggests that 1,3,4-oxadiazole derivatives could be promising candidates for the development of new anticancer therapies.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9